Cas no 48115-38-4 (Benzenemethanol, a-(1-aminoethyl)-)
48115-38-4 structure
Product Name:Benzenemethanol, a-(1-aminoethyl)-
CAS-nummer:48115-38-4
MF:C9H13NO
MW:151.205622434616
CID:334456
PubChem ID:4786
Update Time:2025-04-19
Benzenemethanol, a-(1-aminoethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol, a-(1-aminoethyl)-
- Benzenemethanol, -alpha--(1-aminoethyl)-
- Benzyl alcohol, alpha-(1-aminoethyl)-
- Benzyl alcohol, α-(1-aminoethyl)-
- Propadrine
- NSC-120735
- (1R, 2R)-2-Amino-1-phenyl-propan-1-ol
- 2-amino-1-phenylpropane-1-ol
- Norpseudoephedrine, (+)-
- Norephedrine, (+)
- UNII-683H0R9659
- IDI1_000795
- DTXSID70859305
- NSC-9920
- Benzenemethanol, .alpha.-(1-aminoethyl)-, (R*,S*)-(.+/-.)-
- 2-Amino-1-phenyl-1-propanol
- 37577-28-9
- BDBM50022722
- 2-Amino-2-methyl-1-phenylethanol
- (1S, 2S)-2-Amino-1-phenyl-propan-1-ol
- 683H0R9659
- alpha-(1-aminoethyl)benzyl alcohol
- AKOS015891154
- 2-amino-1-phenylpropan-1-ol
- (1S, 2R)-2-Amino-1-phenyl-propan-1-ol
- L001077
- (1S, 2R )-(+)-norephedrine
- CHEMBL136560
- SCHEMBL98589
- Benzenemethanol, alpha-(1-aminoethyl)-
- TAVIST-D
- (1R, 2S)-2-Amino-1-phenyl-propan-1-ol
- Pseudonorephedrine, (-) [cathine, (-)]
- DivK1c_000795
- 48115-38-4
- KBio1_000795
- NS00007879
- (1S,2R)-(+)-Norephedrine
- Benzenemethanol, .alpha.-(1-aminoethyl)-
- Norephedrine, (.+/-.)-
- CHEMBL61006
- Norephedrine, (-)
- 2-Amino-1-phenyl-1-propanol #
- 1-phenyl-2-aminopropanol
- Ornade
- Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)-rel-
- 2-Amino-1-hydroxy-1-phenylpropane
- Pseudonorephedrine, (+) [cathine, (+)]
- (1s, 2r)-(+)-norephedrine
- Benzenemethanol, .alpha.-(1-aminoethyl)-, [R-(R*,S*)]-
- (1 S,2R)-(+)-norephedrine
- phenylpropanolamine
- Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)-
- NSC120735
- NINDS_000795
- 2-Amino-1-phenyl-propan-1-ol
- beta-Hydroxy-alpha-methylphenethylamine
- (+)2-Amino-1-phenyl-propan-1-ol
- 14838-15-4
-
- Inchi: 1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3
- InChI-sleutel: DLNKOYKMWOXYQA-UHFFFAOYSA-N
- LACHT: OC(C1C=CC=CC=1)C(C)N
Berekende eigenschappen
- Exacte massa: 151.09979
- Monoisotopische massa: 151.099714038g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 110
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.8
- Topologisch pooloppervlak: 46.2Ų
Experimentele eigenschappen
- PSA: 46.25
- LogboekP: log Kow = 0.67
Benzenemethanol, a-(1-aminoethyl)- Gerelateerde literatuur
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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